N-苄基卡维地洛-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

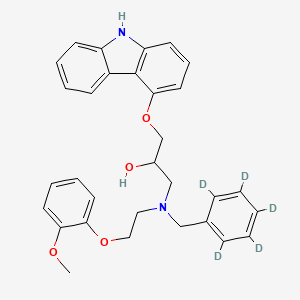

N-Benzyl Carvedilol-d5 is a deuterated derivative of N-Benzyl Carvedilol, which is structurally similar to Carvedilol. Carvedilol is a well-known cardiovascular drug used to treat conditions such as hypertension and heart failure. N-Benzyl Carvedilol-d5 is primarily used as a precursor in the synthesis of tritium-labeled Carvedilol enantiomers and its metabolites.

科学研究应用

N-Benzyl Carvedilol-d5 is used extensively in scientific research, particularly in the fields of pharmacology and drug metabolism studies. Its deuterated nature makes it an ideal candidate for tracing and studying the metabolic pathways of Carvedilol and its enantiomers. Additionally, it is used in the synthesis of tritium-labeled compounds, which are crucial for various biochemical and pharmacokinetic studies.

作用机制

- Target of Action :

- Role :

- β-AR Blockade : Carvedilol inhibits exercise-induced tachycardia by blocking β-ARs . This action helps regulate heart rate and reduces the workload on the heart.

- α1-AR Blockade : By blocking α1-ARs, carvedilol relaxes smooth muscle in blood vessels, leading to reduced peripheral vascular resistance and overall blood pressure reduction .

- Role :

生化分析

Biochemical Properties

N-Benzyl Carvedilol-d5, like Carvedilol, is expected to interact with various enzymes and proteins. Carvedilol is known to interact with beta-adrenergic receptors, blocking their activity . The S(-) enantiomer of Carvedilol has a higher affinity for cardiac beta1 and beta2 receptors, while the R(+) enantiomer primarily blocks alpha1 receptors . As a derivative, N-Benzyl Carvedilol-d5 may exhibit similar interactions, but specific studies are needed to confirm this.

Cellular Effects

The cellular effects of N-Benzyl Carvedilol-d5 are not well-studied. Carvedilol is known to have significant effects on various types of cells, particularly cardiac cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of N-Benzyl Carvedilol-d5 is not fully understood. Carvedilol’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Carvedilol is known to block beta-adrenergic receptors, reducing the effects of adrenaline and noradrenaline on the heart, and thus reducing heart rate and blood pressure

Temporal Effects in Laboratory Settings

The temporal effects of N-Benzyl Carvedilol-d5 in laboratory settings are not well-documented. Studies on Carvedilol have shown that it can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of N-Benzyl Carvedilol-d5 at different dosages in animal models are not well-studied. Studies on Carvedilol have shown that its effects can vary with different dosages

Metabolic Pathways

N-Benzyl Carvedilol-d5 is expected to be involved in similar metabolic pathways as Carvedilol. Carvedilol is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (and to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Subcellular Localization

The subcellular localization of N-Benzyl Carvedilol-d5 is not well-studied. Understanding the subcellular localization of a protein or compound can provide valuable insights into its activity or function

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl Carvedilol-d5 involves the incorporation of deuterium atoms into the Carvedilol molecule. This is typically achieved through a catalytic tritium-halogen exchange reaction, where bromine atoms in the precursor molecule are replaced with tritium, yielding the desired tritium-labeled Carvedilol enantiomer or metabolite.

Industrial Production Methods

Industrial production of N-Benzyl Carvedilol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic labeling.

化学反应分析

Types of Reactions

N-Benzyl Carvedilol-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deuterated analogs.

相似化合物的比较

Similar Compounds

Carvedilol: The parent compound, used for treating cardiovascular conditions.

N-Benzyl Carvedilol: The non-deuterated version of N-Benzyl Carvedilol-d5.

Tritium-labeled Carvedilol: Used for detailed pharmacokinetic studies.

Uniqueness

N-Benzyl Carvedilol-d5 is unique due to its deuterated nature, which allows for more precise tracing in metabolic studies. This isotopic labeling provides a significant advantage in understanding the pharmacokinetics and metabolic pathways of Carvedilol and its derivatives.

生物活性

N-Benzyl Carvedilol-d5 is a deuterated derivative of Carvedilol, a well-known non-selective beta-adrenergic antagonist and alpha-1 blocker. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases and metabolic disorders. This article delves into the biological activity of N-Benzyl Carvedilol-d5, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name: N-Benzyl Carvedilol-d5

- CAS Number: 1329792-68-8

- Molecular Formula: C24H21D5N2O4

- Molecular Weight: 411.51 g/mol

N-Benzyl Carvedilol-d5 functions primarily as a non-selective beta-blocker and an alpha-1 antagonist . Its mechanisms include:

- Beta-Adrenergic Receptor Blockade: It inhibits the binding of catecholamines to beta receptors, leading to decreased heart rate and myocardial contractility.

- Alpha-1 Receptor Antagonism: This results in vasodilation and reduced peripheral resistance, effectively lowering blood pressure.

- Antioxidant Properties: Similar to its parent compound, N-Benzyl Carvedilol-d5 has been shown to inhibit lipid peroxidation with an IC50 value of 5 μM, indicating potential protective effects against oxidative stress .

Antihypertensive Effects

Carvedilol and its derivatives have been extensively studied for their antihypertensive properties. N-Benzyl Carvedilol-d5 exhibits:

- Significant reductions in systolic and diastolic blood pressure in animal models.

- Improved cardiac output without increasing heart rate, suggesting a favorable hemodynamic profile.

Autophagy Induction

Research indicates that N-Benzyl Carvedilol-d5 may induce autophagy, which plays a crucial role in cellular homeostasis and protection against stress-induced damage. This property is particularly relevant in the context of heart failure and metabolic disorders .

Inhibition of Inflammation

The compound also inhibits the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition can lead to reduced levels of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation .

Research Findings and Case Studies

A variety of studies have explored the biological activity of N-Benzyl Carvedilol-d5:

Case Study: Cardiovascular Applications

In a controlled study involving hypertensive rats, administration of N-Benzyl Carvedilol-d5 resulted in:

- A notable decrease in blood pressure readings over a four-week period.

- Enhanced left ventricular function as measured by echocardiography.

These results suggest that N-Benzyl Carvedilol-d5 could be a promising candidate for managing hypertension and improving cardiac function.

属性

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3/i2D,3D,4D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZGDNBZNMTOCK-GKEZVZEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。